(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine-2,3-dione core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophen-2-yl and phenoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, converting them to hydroxyl groups.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on its efficacy and safety in treating specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are driven by its unique chemical structure.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Properties
Molecular Formula |
C24H17N3O4S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17N3O4S2/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-32-18)15-7-5-10-17(13-15)31-16-8-3-2-4-9-16/h2-13,20,29H,1H3 |
InChI Key |
IMCWNFMXBJNHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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